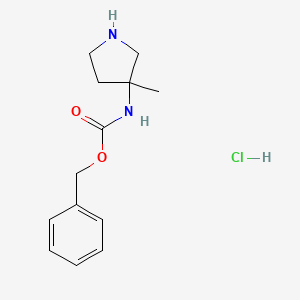

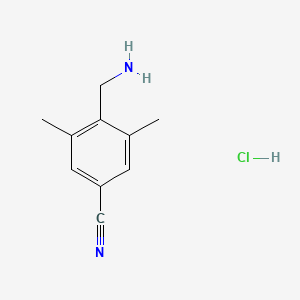

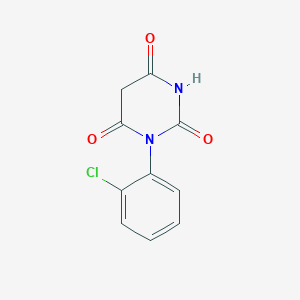

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride

Übersicht

Beschreibung

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, related structures such as benzylpyrrolidine derivatives and benzyl carbamates are discussed. These compounds are of interest due to their potential applications in fields like medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related carbamate compounds often involves the reaction of specific isocyanates with alcohols or amines. For example, methyl isocyanate was used to synthesize a series of carbamates with herbicidal activity . Another approach for synthesizing benzyl carbamate derivatives is reported using magnesium hydrogen sulfate as a catalyst under solvent-free conditions . These methods highlight the versatility and adaptability of carbamate synthesis techniques.

Molecular Structure Analysis

The molecular structure and conformation of carbamates can significantly influence their properties and activities. For instance, benzimidazole and benzothiazole carbamates derived from a 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol show a preferred flattened chair-chair conformation, which is important for their pharmacological properties . The stereochemistry of the pyrrolidine unit in carbamates is also crucial, as it can lead to chiral supramolecular structures with potential applications in creating functionalized chiral architectures .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including cyclization and intermolecular carbolithiation. For example, 1-aryl-1-alkenyl N,N-diisopropylcarbamates undergo syn-carbolithiation, leading to configurationally stable lithiated benzyl carbamates . Additionally, carbamates can act as prodrugs, releasing parent drugs upon hydrolysis or enzymatic transformation, as seen in the case of N-(substituted 2-hydroxyphenyl)carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. The presence of an intramolecular NH…O=C hydrogen bond in benzimidazole carbamates affects their IR and NMR spectroscopic properties . The solubility of carbamates in various solvents can lead to the formation of stable gels, as observed with long-chain carbamates of 1-benzyl-pyrrolidine-3,4-diol . The phytotoxicity of carbamate compounds can vary depending on their concentration and structure, as demonstrated by the herbicidal activity studies .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride has been studied for its neuroleptic properties. For instance, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide exhibited potent and longer-lasting inhibitory effects on various dopamine-induced behaviors compared to classical neuroleptics, indicating their potential use in treating psychosis (Usuda et al., 2004).

Herbicidal Activity

Research on carbamate derivatives, such as 1,3-dimethyl-4-acyl-pyrazol-5-yl N-methylcarbamate, has shown that they can have herbicidal activity. These compounds have demonstrated phytotoxic effects on seed germination and seedling growth of various plants (Lee et al., 1989).

Antagonistic Properties on Dopamine Receptors

Studies on benzamide derivatives related to benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride have shown that they can act as potent antagonists on dopamine receptors. For example, YM-09151-2 has been identified as a potent antagonist for a peripheral D2-dopamine receptor, providing insights into dopamine receptor pharmacology (Grewe et al., 1982).

Cancer Treatment

Compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which are structurally related to benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, have been explored for their potential in cancer treatment. These compounds have shown efficacy as PARP inhibitors in various cancer models (Penning et al., 2009).

Antimitotic Agents

Research on chiral isomers of ethyl carbamates, structurally related to benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, has indicated their potential as antimitotic agents. Such studies contribute to the understanding of cell division and cancer treatment strategies (Temple et al., 1992).

Eigenschaften

IUPAC Name |

benzyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(7-8-14-10-13)15-12(16)17-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYONXUFSBDMLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride | |

CAS RN |

1951441-24-9 | |

| Record name | Carbamic acid, N-(3-methyl-3-pyrrolidinyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)

![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)

![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)

![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)

![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)